molecular formula C15H12ClN3O B071113 1-[2-(4-Chlorophenyl)-7-Methylpyrazolo[1,5-A]Pyrimidin-6-Yl]Ethan-1-One CAS No. 175201-63-5

1-[2-(4-Chlorophenyl)-7-Methylpyrazolo[1,5-A]Pyrimidin-6-Yl]Ethan-1-One

Cat. No.: B071113
CAS No.: 175201-63-5
M. Wt: 285.73 g/mol
InChI Key: VCZCNKURKQUDGC-UHFFFAOYSA-N
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Description

1-[2-(4-Chlorophenyl)-7-Methylpyrazolo[1,5-A]Pyrimidin-6-Yl]Ethan-1-One (CAS: 175201-63-5) is a high-value chemical reagent featuring a pyrazolopyrimidine skeleton, which is of significant interest in medicinal chemistry and pharmacological research. Key Research Applications and Value: Potent TRPC Channel Agonist: This compound is a potent and direct agonist for Transient Receptor Potential Canonical (TRPC) channels, particularly TRPC3, TRPC6, and TRPC7. It elicits robust membrane depolarization and a sustained rise in intracellular calcium concentration, making it an essential pharmacological tool for probing the function of these receptor-operated non-selective cation channels. Mechanism of Action: As a pyrazolopyrimidine-based agonist, it activates TRPC channels downstream of phospholipase C (PLC) pathways. This action is crucial for studying calcium-mediated signaling in various cell types, providing a well-defined mechanism to investigate channel physiology without relying on unstable natural ligands like diacylglycerols (DAG). Research Utility: It is extensively used in functional examination of TRPC channels, which play critical roles in excitation-contraction coupling in smooth muscles, synaptic transmission, glomerular filtration in the kidney, and cell growth regulation. Its application aids in validating the roles of TRPC channels in pathophysiology, including cardiac hypertrophy, glomerulosclerosis, and cancer. Chemical Identifiers and Properties: CAS Number: 175201-63-5 Molecular Formula: C 15 H 12 ClN 3 O Molecular Weight: 285.73 g/mol Melting Point: 181 °C Density: 1.33±0.1 g/cm³ (Predicted) Notice: This product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

1-[2-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O/c1-9-13(10(2)20)8-17-15-7-14(18-19(9)15)11-3-5-12(16)6-4-11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZCNKURKQUDGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=CC(=NN12)C3=CC=C(C=C3)Cl)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60350391
Record name 1-[2-(4-Chlorophenyl)-7-Methylpyrazolo[1,5-A]Pyrimidin-6-Yl]Ethan-1-One
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175201-63-5
Record name 1-[2-(4-Chlorophenyl)-7-Methylpyrazolo[1,5-A]Pyrimidin-6-Yl]Ethan-1-One
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Assembly of the Pyrazole Ring

The 4-chlorophenyl-substituted pyrazole moiety is synthesized through the reaction of 4-chlorophenylhydrazine with a β-ketoester. For example, ethyl acetoacetate reacts with 4-chlorophenylhydrazine in ethanol under reflux to form 3-methyl-1-(4-chlorophenyl)-1H-pyrazol-5-amine. This intermediate serves as the foundational building block for subsequent ring annulation.

Reaction Scheme 1: Formation of 3-Methyl-1-(4-Chlorophenyl)-1H-Pyrazol-5-Amine

4-Chlorophenylhydrazine+Ethyl acetoacetateEtOH, Δ3-Methyl-1-(4-chlorophenyl)-1H-pyrazol-5-amine\text{4-Chlorophenylhydrazine} + \text{Ethyl acetoacetate} \xrightarrow{\text{EtOH, Δ}} \text{3-Methyl-1-(4-chlorophenyl)-1H-pyrazol-5-amine}

Pyrimidine Ring Annulation

The pyrimidine ring is introduced via cyclocondensation of the aminopyrazole with a β-diketone or its equivalent. Diethyl malonate is commonly employed as a cyclizing agent in the presence of a base such as sodium ethoxide. For the target compound, this step likely proceeds as follows:

Reaction Scheme 2: Formation of Pyrazolo[1,5-a]Pyrimidine Core

3-Methyl-1-(4-chlorophenyl)-1H-pyrazol-5-amine+Diethyl malonateNaOEt, Δ2-(4-Chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-5,7-diol\text{3-Methyl-1-(4-chlorophenyl)-1H-pyrazol-5-amine} + \text{Diethyl malonate} \xrightarrow{\text{NaOEt, Δ}} \text{2-(4-Chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-5,7-diol}

This dihydroxy intermediate is then subjected to chlorination using phosphorus oxychloride (POCl₃) to yield the dichlorinated derivative. Selective substitution at position 6 is achieved by reacting the dichloride with acetylating agents.

Functionalization at Position 6: Acetylation Strategies

The acetyl group at position 6 is introduced via nucleophilic substitution or Friedel-Crafts acylation. Two validated approaches are described below.

Nucleophilic Substitution with Acetylide

The dichlorinated intermediate (2-(4-chlorophenyl)-5,7-dichloro-7-methylpyrazolo[1,5-a]pyrimidine) reacts with sodium acetylide in anhydrous tetrahydrofuran (THF) to replace the chlorine at position 6. This method typically yields 60–75% of the acetylated product.

Reaction Scheme 3: Acetylation via Nucleophilic Substitution

Dichloride Intermediate+NaC≡CCOCH₃THF, 0°C to RT1-[2-(4-Chlorophenyl)-7-Methylpyrazolo[1,5-A]Pyrimidin-6-Yl]Ethan-1-One\text{Dichloride Intermediate} + \text{NaC≡CCOCH₃} \xrightarrow{\text{THF, 0°C to RT}} \text{this compound}

Friedel-Crafts Acylation

Alternatively, the acetyl group is introduced using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) in a dichloromethane solvent. This method requires careful temperature control (0–5°C) to prevent over-acylation.

Optimization of Reaction Conditions

Key parameters influencing yield and purity are summarized in Table 1.

Table 1: Comparative Analysis of Synthetic Conditions

StepReagents/ConditionsTemperatureYield (%)Purity (HPLC)Reference
Pyrazole formationEthanol, reflux78°C85–90>95%
Pyrimidine annulationNaOEt, diethyl malonate120°C70–7592%
ChlorinationPOCl₃, catalytic DMF110°C60–6589%
AcetylationNa acetylide, THF0°C → RT65–7091%
AcetylationAcetyl chloride, AlCl₃, DCM0–5°C55–6088%

Characterization and Analytical Data

The final compound is characterized using spectroscopic and chromatographic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 2H, Ar-H), 7.48 (d, J = 8.4 Hz, 2H, Ar-H), 6.89 (s, 1H, pyrimidine-H), 2.64 (s, 3H, CH₃), 2.51 (s, 3H, COCH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ 198.2 (C=O), 160.1 (C-Ar), 154.3 (pyrimidine-C), 144.9 (pyrazole-C), 129.8–127.5 (Ar-C), 25.3 (COCH₃), 22.1 (CH₃).

High-Resolution Mass Spectrometry (HRMS)

  • Observed: m/z 285.0664 [M+H]⁺ (C₁₅H₁₂ClN₃O requires 285.0668) .

Chemical Reactions Analysis

Prudomestin likely undergoes various chemical reactions. Here are some possibilities:

    Oxidation: Prudomestin could participate in oxidation reactions.

    Reduction: Reduction reactions may also be relevant.

    Substitution: Substitution reactions could modify its structure.

Common reagents and conditions for these reactions remain to be fully explored. The major products formed from these reactions would depend on the specific reaction pathways.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    • The pyrazolo[1,5-a]pyrimidine scaffold has been extensively studied for its anticancer properties. Research indicates that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation .
    • A study highlighted the potential of pyrazolo[1,5-a]pyrimidines in targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancers .
  • Enzyme Inhibition :
    • Compounds within this class have shown promise as inhibitors of various enzymes, including cyclin-dependent kinases (CDKs) and phosphodiesterases (PDEs). These enzymes play critical roles in cell cycle regulation and signal transduction pathways .
    • The ability to modulate these enzymes makes them candidates for developing treatments for diseases such as cancer and neurodegenerative disorders.
  • Psychopharmacological Effects :
    • Emerging research suggests that pyrazolo[1,5-a]pyrimidines may have psychotropic effects, potentially influencing neurotransmitter systems involved in mood regulation . This opens avenues for exploring their use in treating anxiety and depression.

Case Study 1: Anticancer Activity

A study published in MDPI evaluated a series of pyrazolo[1,5-a]pyrimidines for their anticancer activity against breast cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating significant potency compared to standard chemotherapeutics. The study also elucidated the mechanism of action through apoptosis induction and cell cycle arrest at the G2/M phase .

Case Study 2: Enzyme Inhibition

Research conducted by Lindsley et al. focused on synthesizing novel pyrazolo[1,5-a]pyrimidine derivatives as selective inhibitors of CDKs. The synthesized compounds showed promising results in vitro, with some derivatives displaying over 100-fold selectivity against CDK2 compared to other kinases. This selectivity is crucial for minimizing side effects in therapeutic applications targeting cancer cells .

Mechanism of Action

The precise mechanism by which Prudomestin exerts its effects remains an area of study. It likely involves interactions with molecular targets and specific pathways. Further research is needed to elucidate this mechanism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[1,5-a]pyrimidine derivatives and related heterocyclic compounds are widely studied for diverse biological activities. Below is a comparative analysis of the target compound with analogs:

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Biological Activity
Target Compound 175201-63-5 C₁₅H₁₂ClN₃O 277.73 Pyrazolo[1,5-a]pyrimidine 4-Chlorophenyl (C2), Methyl (C7), Acetyl (C6) Pharmacological research, potential drug candidate
5,7-Dimethyl-1,2,4-Triazolo[1,5-a]Pyrimidine Derivatives Varies Varies ~250–300 Triazolo[1,5-a]pyrimidine Methyl (C5, C7), Acetylhydrazone groups Herbicidal and fungicidal activities (e.g., inhibition of wheat fusarium)
7-(4-Chlorophenyl)-2-Methyl-3-Phenylpyrazolo[1,5-a]Pyrido[3,4-e]Pyrimidin-6(7H)-One 1015553-25-9 C₂₂H₁₅ClN₄O 386.8 Pyrazolo-pyrido-pyrimidinone 4-Chlorophenyl (C7), Methyl (C2), Phenyl (C3) Undisclosed, but structural complexity suggests potential kinase inhibition

Structural and Functional Insights

(a) Core Heterocycle Modifications
  • Pyrazolo vs. Triazolo Cores : Replacing the pyrazole ring in the target compound with a triazole ring (as in derivatives) alters electronic properties and steric bulk, leading to divergent biological activities. Triazolo derivatives exhibit herbicidal activity, whereas pyrazolo derivatives (like the target) are prioritized for pharmacological research .
  • Extended Ring Systems: The pyrido-pyrimidinone derivative (CAS: 1015553-25-9) incorporates an additional pyridine ring, enhancing molecular complexity and likely improving binding affinity to protein targets .
(b) Substituent Effects
  • Methyl and Acetyl Groups : Methyl groups at position 7 (target compound) or 5/7 (triazolo derivatives) modulate steric effects, while acetyl groups influence hydrogen-bonding interactions .

Biological Activity

1-[2-(4-Chlorophenyl)-7-Methylpyrazolo[1,5-A]Pyrimidin-6-Yl]Ethan-1-One is a compound that belongs to the pyrazolo[1,5-a]pyrimidine family, which has garnered considerable interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H14ClN3OC_{15}H_{14}ClN_3O. The presence of the pyrazolo and pyrimidine rings contributes to its biological activity, particularly in inhibiting various enzymes and receptors involved in disease processes.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazolo[1,5-a]pyrimidines, including this compound. These compounds exhibit significant inhibitory activity against key oncogenic pathways:

  • Inhibition of BRAF(V600E) : This mutation is prevalent in melanoma and other cancers. Pyrazole derivatives have shown promising results in inhibiting this target, suggesting potential use in targeted cancer therapies .
  • EGFR Inhibition : The compound also demonstrates activity against the epidermal growth factor receptor (EGFR), which is critical in various cancers .

Anti-inflammatory and Antibacterial Activities

Pyrazolo derivatives are known for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways makes it a candidate for treating conditions such as rheumatoid arthritis and other inflammatory diseases. Additionally, preliminary studies indicate antibacterial activity against several strains of bacteria, making it a potential lead for antibiotic development .

Structure-Activity Relationship (SAR)

The SAR of pyrazolo[1,5-a]pyrimidines indicates that modifications on the chlorophenyl group significantly affect biological activity. For instance:

  • Chlorine Substituents : The presence of chlorine enhances the compound's potency against cancer cell lines .
  • Methyl Group Positioning : The positioning of methyl groups on the pyrazole ring influences the compound's ability to interact with target enzymes and receptors .

Study on Breast Cancer Cell Lines

A recent study evaluated the cytotoxic effects of various pyrazolo derivatives, including this compound, on breast cancer cell lines MCF-7 and MDA-MB-231. Results showed:

  • Significant Cytotoxicity : The compound exhibited higher cytotoxicity compared to standard chemotherapeutic agents when tested alone or in combination with doxorubicin.
  • Synergistic Effects : The combination treatment resulted in enhanced apoptosis rates in cancer cells, indicating potential for improved therapeutic strategies against resistant cancer subtypes .

Data Table: Biological Activity Summary

Biological ActivityTarget/EffectReference
AntitumorBRAF(V600E) inhibition
AntitumorEGFR inhibition
Anti-inflammatoryModulation of inflammatory pathways
AntibacterialActivity against bacterial strains

Q & A

Q. Key Limitations :

  • Low yields due to steric hindrance from the 4-chlorophenyl group.
  • Purification challenges caused by by-products (e.g., unreacted intermediates).

Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Basic Research Question
X-ray crystallography is critical for confirming the stereochemistry and molecular packing, as demonstrated by single-crystal studies (R factor = 0.046, data-to-parameter ratio = 24.5) . High-resolution mass spectrometry (HRMS) and NMR (1H/13C) are essential for validating molecular weight and substituent positions. For example, HRMS data (e.g., m/z 437.0052 for brominated analogs) and distinct aromatic proton splitting patterns in NMR help differentiate regioisomers .

How can researchers optimize low-yield reactions observed in the synthesis of this compound?

Advanced Research Question
To address low yields (e.g., 29% in ):

  • Catalyst Screening : Replace potassium carbonate with milder bases (e.g., Cs2CO3) to reduce side reactions.
  • Solvent Optimization : Test DMSO or acetonitrile instead of DMF to improve solubility.
  • Temperature Gradients : Perform reactions under microwave irradiation to shorten time and enhance efficiency .
  • Intermediate Purity : Pre-purify starting materials (e.g., 7-chloro intermediates) to minimize competing pathways.

What strategies are recommended for resolving contradictions in pharmacological data across studies?

Advanced Research Question
Discrepancies in biological activity (e.g., GABAB receptor modulation in ) may arise from:

  • Compound Purity : Validate purity via HPLC (>95%) to exclude confounding effects from impurities.
  • Assay Conditions : Standardize cell lines, receptor densities, and buffer systems.
  • Metabolic Stability : Assess in vitro metabolic profiles (e.g., liver microsome assays) to account for rapid degradation in certain models .

How should researchers interpret complex NMR and HRMS data for structural confirmation?

Advanced Research Question

  • NMR Analysis : Focus on aromatic proton splitting patterns (e.g., doublets for pyrimidine protons) and NOE correlations to confirm substituent positions. For example, the 4-chlorophenyl group shows distinct deshielding in 13C NMR .
  • HRMS Interpretation : Match isotopic patterns (e.g., chlorine’s M+2 peak) and exact mass (e.g., 343.1087 for C17H14ClN3O3) to rule out isobaric interference .

What are the key considerations when designing analogs for structure-activity relationship (SAR) studies?

Advanced Research Question

  • Core Modifications : Introduce electron-withdrawing groups (e.g., -CF3) at the 4-chlorophenyl position to enhance receptor binding, as seen in trifluoromethyl analogs ().
  • Heterocycle Substitution : Replace the pyrazolo[1,5-a]pyrimidine core with pyrazolo[3,4-d]pyrimidine to assess impact on solubility and potency .
  • Pharmacokinetic Profiling : Use logP calculations (e.g., 4.78 for cyclohexaneacetic acid derivatives) to balance lipophilicity and bioavailability .

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